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4-(1-Boc-3-pyrrolidinyl)pyrimidine

Cat. No.: B13683017
M. Wt: 249.31 g/mol
InChI Key: OXDDYDYQPWGAON-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. google.com This inherent biological relevance has made the pyrimidine scaffold a focal point of extensive research.

Beyond its role in nucleic acids, the pyrimidine nucleus is a constituent of essential vitamins like thiamine (B1217682) (Vitamin B1) and is found in a wide array of pharmacologically active compounds. nih.govuni.lu Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. google.comuni.luuni.lubeilstein-journals.org The electron-deficient nature of the pyrimidine ring allows it to participate in various chemical reactions, making it a versatile template for chemical modifications. uni.lu Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in the design of therapeutic agents. uni.lu Researchers have successfully developed numerous pyrimidine-based drugs, such as kinase inhibitors for cancer therapy, by strategically modifying the scaffold to achieve desired biological outcomes. rsc.org

Role of Pyrrolidine (B122466) Moieties in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another privileged scaffold in medicinal chemistry. acs.org It is a common structural motif in a vast number of natural products, particularly alkaloids, and is a key component of the amino acid proline. acs.org The significance of the pyrrolidine moiety in molecular design stems from several key features.

Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. acs.org This three-dimensionality is crucial for establishing specific and high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors. acs.org The stereochemistry of substituted pyrrolidine rings can be precisely controlled, which is vital as different stereoisomers of a molecule can exhibit vastly different biological activities. acs.org The nitrogen atom of the pyrrolidine ring imparts basicity and can serve as a key interaction point or a site for further functionalization. acs.org The flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations, which can be fine-tuned through the introduction of substituents to optimize binding to a target. acs.org

Contextualization of 4-(1-Boc-3-pyrrolidinyl)pyrimidine within Current Research Trends

The compound this compound, also known as tert-butyl 3-(pyrimidin-4-yl)pyrrolidine-1-carboxylate, represents a strategic fusion of the pyrimidine and pyrrolidine scaffolds. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom of the pyrrolidine ring, which allows for controlled, stepwise chemical synthesis. This indicates that the primary role of this compound in the research landscape is that of a synthetic intermediate or a building block.

Current research trends in drug discovery, particularly in the area of kinase inhibitors, often involve the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). The presence of both a pyrimidine ring, a known hinge-binding motif in many kinase inhibitors, and a functionalized pyrrolidine ring, which can be used to probe different regions of a kinase's binding site, makes this compound a valuable precursor. For instance, the pyrrolidine moiety can be deprotected (by removing the Boc group) and subsequently reacted with various chemical groups to create a diverse set of molecules for biological screening.

The commercial availability of chiral versions of this building block, such as (S)-tert-butyl 3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate, further underscores its utility in the stereospecific synthesis of complex drug candidates. nih.gov While detailed research focusing on the intrinsic biological activity of this compound is not widely published, its frequent appearance in the patent literature and chemical supply catalogs points to its significant role as a key intermediate in the development of novel therapeutics, particularly in the field of oncology and immunology where kinase inhibitors are of paramount importance. nih.govnih.gov

Detailed Research Findings

While dedicated studies on the biological profile of this compound are limited, its importance is evident from its application in the synthesis of more complex, biologically active molecules. Research efforts have focused on incorporating this scaffold into larger structures to target specific enzymes, such as kinases.

The general synthetic utility is highlighted by the preparation of related structures. For example, a five-step synthesis has been reported for a pyrimidine-containing pyrrolidinyl derivative that was subsequently used in studies on tyrosine kinase inhibition. nih.gov This process involved the reaction of tert-butyl pyrrolidin-3-ylcarbamate with a sulfonyl chloride, followed by deprotection and subsequent coupling with a substituted pyrimidine. nih.gov

The physicochemical properties of this compound and its analogs are crucial for their use as synthetic intermediates. These properties determine their solubility, reactivity, and compatibility with various reaction conditions.

Physicochemical Properties of a Related Compound: tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate

PropertyValue
Molecular Weight 316.39 g/mol
Molecular Formula C15H28N2O5
IUPAC Name tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
SMILES CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C
Polar Surface Area 88.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 7
Data sourced from PubChem. acs.org

Interactive Data Table: Physicochemical Properties of a Pyrrolidinyl Pyrimidine Analog Below is an interactive table summarizing key properties of a structurally related compound, (S)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester.

PropertyValue
Molecular Formula C₁₄H₂₁N₃O₂S
Molecular Weight 295.4 g/mol
IUPAC Name tert-butyl (3S)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Chirality (S)-configuration at the pyrrolidine's 3-position
This data illustrates the type of information available for such building blocks. chemicalbook.com

The synthesis of these types of compounds generally involves multi-step processes. A common approach includes the functionalization of the pyrrolidine ring, such as the introduction of the Boc protecting group, followed by a coupling reaction with a suitable pyrimidine derivative, for instance, through a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.com The Boc group can then be removed under acidic conditions to allow for further elaboration of the molecule. nih.gov

In essence, the research findings related to this compound are primarily centered on its identity as a versatile chemical tool. Its value lies in providing a pre-formed, functionalized scaffold that streamlines the synthesis of more elaborate molecules, thereby accelerating the process of drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O2 B13683017 4-(1-Boc-3-pyrrolidinyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-pyrimidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-10(8-16)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDDYDYQPWGAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 1 Boc 3 Pyrrolidinyl Pyrimidine

Retrosynthetic Analysis of 4-(1-Boc-3-pyrrolidinyl)pyrimidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For this compound, the primary disconnection strategy involves breaking the C-N bond between the pyrrolidine (B122466) ring and the pyrimidine (B1678525) ring.

This disconnection identifies two key synthons: a pyrimidine cation (or an electrophilic pyrimidine equivalent) and a pyrrolidinyl anion (or a nucleophilic pyrrolidine equivalent). These synthons correspond to practical synthetic equivalents. The electrophilic pyrimidine is typically a pyrimidine ring bearing a good leaving group (like a halogen) at the C-4 position, such as 4-chloropyrimidine (B154816). The nucleophilic pyrrolidine equivalent is tert-butyl 3-aminopyrrolidine-1-carboxylate.

Further deconstruction of these precursors leads to even simpler starting materials. The Boc-protected aminopyrrolidine can be traced back to pyrrolidine itself or derivatives like 4-hydroxyproline. nih.gov The substituted pyrimidine can be retrosynthetically disassembled into acyclic components, such as 1,3-dicarbonyl compounds and amidines, which are common precursors for pyrimidine ring synthesis. advancechemjournal.comresearchgate.net

Multi-Step Conventional Synthesis Strategies

Conventional syntheses of this compound typically involve the separate construction of the constituent rings followed by their coupling.

The pyrrolidine fragment, specifically a Boc-protected aminopyrrolidine, is a crucial precursor. The synthesis of pyrrolidine derivatives can be achieved through various methods, often starting from proline or 4-hydroxyproline, which provide a chiral pool of starting materials. nih.gov Alternatively, acyclic precursors can be cyclized. nih.gov For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can yield N-unprotected pyrrolidines. organic-chemistry.org

Once the pyrrolidine ring is formed, functionalization is necessary. This includes the introduction of an amino group at the 3-position and the protection of the ring's secondary amine with a tert-butyloxycarbonyl (Boc) group. The Boc group is essential for modulating reactivity and preventing side reactions during subsequent coupling steps. The synthesis often starts with commercially available aldehydes which undergo reductive amination, hydrogenolysis, and sulfonamide synthesis before the final N-Boc deprotection to yield the desired precursor. nih.gov

Precursor TypeCommon Starting MaterialsKey Transformation(s)
Chiral PyrrolidinesProline, 4-HydroxyprolineFunctional group interconversion
Achiral PyrrolidinesPutrescine, Acyclic diolsCyclization, Catalytic amination organic-chemistry.orggoogle.com
Boc-ProtectionPyrrolidineReaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching the pyrrolidinyl moiety to the pyrimidine core. nih.govresearchgate.net Pyrimidine and other electron-poor heteroaromatics are particularly susceptible to this type of reaction. youtube.comresearchgate.net The reaction involves the attack of a nucleophile on the pyrimidine ring, which bears a leaving group at an electron-deficient position, typically C-2, C-4, or C-6. youtube.com

In the synthesis of this compound, a common strategy is to react a 4-halopyrimidine (e.g., 4-chloropyrimidine) with a Boc-protected 3-aminopyrrolidine. The reaction is often facilitated by a base and may require heating. youtube.com The mechanism proceeds through a two-stage addition-elimination process, involving the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyrimidine ring is disrupted in this intermediate and then restored upon the expulsion of the halide leaving group. youtube.com

SubstrateNucleophileConditionsProduct Type
4-ChloropyrimidineBoc-3-aminopyrrolidineBase (e.g., Et₃N, K₂CO₃), Heat4-substituted pyrimidine
2,4-DichloropyrimidineAmineBase, Heat2,4-disubstituted pyrimidine researchgate.net

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C-N bond between the pyrrolidine and pyrimidine rings. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. nih.govnih.gov

This approach would involve reacting a 4-halopyrimidine or a pyrimidine-4-triflate with the Boc-protected aminopyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. These reactions are known for their high efficiency and broad functional group tolerance. nih.govnih.gov Similarly, Suzuki-Miyaura coupling can be employed to form C-C bonds, for instance, by coupling a halopyrimidine with a pyrrolidinylboronic acid derivative, although C-N bond formation is more direct for this target molecule. nih.govnih.gov

Reaction NameCatalyst/LigandSubstratesKey Feature
Buchwald-Hartwig AminationPd(dba)₂, BINAP, etc.Aryl halide/triflate + AmineDirect C-N bond formation nih.govnih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₄, etc.Aryl halide + Boronic acidC-C bond formation nih.gov
Sonogashira CouplingPd catalyst, Cu(I) cocatalystAryl halide + Terminal alkyneC-C bond formation beilstein-journals.org

Advanced Synthetic Techniques for Pyrrolidinyl-Pyrimidine Scaffolds

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods, such as advanced catalytic and multicomponent reactions.

Recent advances include the development of novel catalytic systems for the synthesis of the pyrimidine ring itself. Iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and multiple alcohol components through a sequence of condensation and dehydrogenation steps. bohrium.com Other methods employ catalysts like iron-based nanoparticles for one-pot syntheses of pyrimidine derivatives. acs.org

MethodCatalystKey Features
Multicomponent Reaction (MCR)Iridium, KF-Alumina, Citric AcidOne-pot synthesis, high atom economy bohrium.comresearchgate.net
Palladium-Catalyzed Oxidative ProcessPalladium (II)C-H bond functionalization, use of green oxidants bohrium.com
Nanoparticle CatalysisFe₃O₄, nano-ZrO₂Heterogeneous catalysis, catalyst reusability acs.orgresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, represent a highly efficient approach in synthetic chemistry. For the synthesis of the pyrimidine core, several MCRs have been developed.

One notable strategy is the iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity and liberating hydrogen and water as byproducts. acs.orgnih.gov Another approach involves the one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.comsciforum.net Similarly, the condensation of 1,3-diketones, aldehydes, and ammonium (B1175870) acetate (B1210297) in water, catalyzed by β-cyclodextrin, provides an environmentally friendly route to pyrimidine derivatives. researchgate.net

While these MCRs are powerful for creating diverse pyrimidine-based libraries, they are not typically employed for the direct synthesis of this compound. The direct incorporation of a sterically hindered and pre-functionalized secondary amine like (R)- or (S)-1-Boc-3-aminopyrrolidine into these MCRs is often challenging. Therefore, the synthesis of the target compound generally relies on a more controlled, stepwise approach where the pyrimidine and pyrrolidine synthons are prepared separately and then coupled.

Stereoselective Synthesis Approaches of Pyrrolidine-Containing Precursors

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the stereoselective synthesis of the key precursor, enantiomerically pure 1-Boc-3-aminopyrrolidine, is a critical step. Several advanced methods have been established to achieve high enantiomeric purity.

Enzymatic and Bio-catalytic Methods: A highly efficient and green approach is the one-pot photoenzymatic synthesis starting from pyrrolidine. This method involves a regioselective photooxyfunctionalization to produce N-Boc-3-pyrrolidinone, which is then subjected to stereoselective transamination using an amine transaminase (ATA) to yield either (R)- or (S)-N-Boc-3-aminopyrrolidine with excellent conversions (up to 90%) and enantiomeric excess (>99%). nih.gov Kinetic resolution of racemic N-Boc-3-aminopyrrolidine catalyzed by enzymes is another effective biocatalytic strategy. nih.gov

Chemical and Chiral Resolution Methods: Traditional chemical methods also provide reliable access to the chiral precursor. One common strategy involves the resolution of a racemic mixture. For example, racemic 1-benzyl-3-aminopyrrolidine can be resolved using a chiral resolving agent, such as a tartaric acid derivative. google.com The separated enantiomers can then be debenzylated and protected with a Boc group to give the desired product. Another established route begins with starting materials from the chiral pool, such as D-aspartic acid, which sets the stereochemistry early in the synthetic sequence. chemicalbook.com

The table below summarizes various approaches for the synthesis of the chiral pyrrolidine precursor.

Precursor Method Reagents/Catalyst Key Features Reference
PyrrolidinePhotoenzymatic SynthesisPhotochemical oxyfunctionalization, N-Boc protection, Amine Transaminase (ATA)One-pot, high enantiomeric excess (>99% ee), green methodology. nih.gov
Racemic 1-benzyl-3-aminopyrrolidineChiral ResolutionTartaric acid hydrate (B1144303) or its derivativesDiastereomeric salt formation and separation, followed by deprotection and Boc protection. google.com
D-Aspartic acidChiral Pool SynthesisMulti-step chemical transformationStereochemistry is pre-defined by the starting material. chemicalbook.com

Optimization of Reaction Conditions and Yields

The final and crucial step in synthesizing this compound is the coupling of the enantiopure 1-Boc-3-aminopyrrolidine with a suitable pyrimidine derivative. The most common and direct method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, typically using a 4-halopyrimidine, such as 4-chloropyrimidine, as the electrophile. The optimization of this reaction is critical to ensure high yield and purity of the final product.

The SNAr reaction involves the attack of the amine nucleophile at the electron-deficient C4 position of the pyrimidine ring, followed by the displacement of the halide leaving group. researchgate.net The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. Non-nucleophilic organic or inorganic bases are required to deprotonate the amine or scavenge the HX byproduct without competing in the substitution reaction. Aprotic polar solvents are generally preferred as they can solvate the intermediates and facilitate the reaction.

An alternative, powerful method for forming the C-N bond is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. acs.org This method is particularly useful if the SNAr reaction is sluggish, for instance, with less reactive aryl halides. Optimization here would involve screening various palladium catalysts, phosphine ligands, and bases. amanote.com

The following interactive table outlines a typical optimization study for the SNAr reaction between 4-chloropyrimidine and 1-Boc-3-aminopyrrolidine.

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetonitrile (B52724) (MeCN) 80 12 65
2 Cs₂CO₃ Acetonitrile (MeCN) 80 12 78
3 DIPEA THF 65 24 55
4 t-BuOK THF 25 8 85
5 t-BuOK Dioxane 25 8 70
6 t-BuOK DMSO 25 6 92
7 LiHMDS THF 0 to 25 6 90

This table is a representative example based on general principles of SNAr reactions and may not reflect empirically validated data for this specific reaction.

From the optimization data, it is evident that a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature provides excellent yield in a relatively short reaction time (Table 1, entry 6). researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 4 1 Boc 3 Pyrrolidinyl Pyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-(1-Boc-3-pyrrolidinyl)pyrimidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Structural Confirmation

The ¹H NMR spectrum provides initial information on the number and connectivity of protons in the molecule. For this compound, distinct regions of the spectrum correspond to the pyrimidine (B1678525) ring protons, the pyrrolidine (B122466) ring protons, and the protons of the tert-butyloxycarbonyl (Boc) protecting group. The pyrimidine protons are expected to appear in the aromatic region (typically δ 8.0-9.5 ppm), while the pyrrolidine and Boc group protons will be found in the aliphatic region (δ 1.0-4.0 ppm). chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H data, showing signals for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbons. For instance, the carbons of the pyrimidine ring will be significantly downfield due to their aromaticity and the presence of electronegative nitrogen atoms. researchgate.net

To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the pyrrolidine ring's proton sequence. The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows correlations between protons and carbons separated by two or three bonds. This latter technique is particularly powerful for connecting the pyrrolidine and pyrimidine fragments across the C-C bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Moiety Analogues in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine H-2~9.1~158.0
Pyrimidine H-5~7.2~119.0
Pyrimidine H-6~8.6~157.0
Pyrrolidine CH~3.5~35.0
Pyrrolidine CH₂ (N-CH₂)~3.2-3.8~45.0
Pyrrolidine CH₂~2.0-2.4~30.0
Boc (CH₃)₃~1.45~28.5
Boc C=O-~154.0
Boc C(CH₃)₃-~80.0

Note: These are approximate values based on data for similar pyrimidine and N-Boc-pyrrolidine structures and are subject to variation based on solvent and experimental conditions. chemicalbook.comchemicalbook.comijprajournal.comchemicalbook.com

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the conformational preferences of the molecule in solution. The tert-butoxycarbonyl (Boc) group can exist in different orientations relative to the pyrrolidine ring, leading to the possibility of rotamers. This may be observed as broadened signals or multiple sets of signals in the NMR spectra at room temperature. Variable temperature (VT) NMR studies can be used to probe these dynamic processes. By recording spectra at different temperatures, it may be possible to coalesce these signals at higher temperatures or resolve them into distinct conformer signals at lower temperatures, allowing for the determination of the energy barrier to rotation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular formula C₁₃H₁₉N₃O₂ (MW = 249.31 g/mol ).

Under collision-induced dissociation (CID) in an MS/MS experiment, the molecule undergoes characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of the Boc group: A prominent fragmentation pathway would be the cleavage of the Boc group, either as isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to a significant fragment ion.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, leading to smaller, stable cyclic or acyclic ions.

Fragmentation of the pyrimidine ring: The aromatic pyrimidine ring is generally more stable but can also fragment under higher energy conditions, often through the loss of small neutral molecules like HCN. researchgate.net

Table 2: Predicted ESI-MS Fragmentation for [C₁₃H₁₉N₃O₂ + H]⁺

m/z (Predicted)Fragment LostPutative Fragment Structure
250.15-[M+H]⁺
194.10C₄H₈ (isobutylene)[M+H - 56]⁺
150.09C₅H₉O₂ (Boc group)[M+H - 100]⁺
172.11C₅H₉N (pyrrolidine fragment)Pyrimidine-containing fragment

Note: These predicted m/z values are for the monoisotopic masses and serve as a guide for spectral interpretation. miamioh.edu

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum provides a characteristic fingerprint of the molecule.

Key expected absorption bands include:

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. ijprajournal.com

C-N stretch: The C-N stretching vibrations of the pyrrolidine and pyrimidine rings will appear in the 1250-1350 cm⁻¹ region. researchgate.net

C=N and C=C stretch: The aromatic pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ range.

C-H stretch: Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and Boc groups will be seen just below 3000 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carbonyl (Boc)C=O Stretch1680 - 1700
Pyrimidine RingC=N, C=C Stretch1400 - 1600
Amine (Pyrrolidine)C-N Stretch1250 - 1350
Aromatic C-HC-H Stretch~3050
Aliphatic C-HC-H Stretch2850 - 2980

Note: These are typical ranges and can be influenced by the molecular environment. researchgate.netnist.govcore.ac.uk

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's conformation and packing in the solid state. This technique requires the growth of a suitable single crystal of the compound.

Crystal Structure Analysis of this compound Derivatives

Although a crystal structure for this compound itself is not publicly available, analysis of related pyrimidine derivatives provides insight into the likely solid-state behavior. For instance, studies on other substituted pyrimidines have revealed the potential for polymorphism, where the same molecule crystallizes in different forms with distinct packing arrangements and intermolecular interactions. drugbank.com

A crystal structure of this compound would precisely define the bond lengths, bond angles, and torsion angles of the molecule. It would reveal the relative orientation of the pyrimidine and pyrrolidine rings and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

The supramolecular architecture of this compound and its analogues is dictated by a complex interplay of intermolecular interactions, which can be effectively visualized and quantified using Hirshfeld surface analysis. This computational tool allows for the exploration of close contacts between neighboring molecules in the crystalline state, providing insights into the forces that govern crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. The dnorm value is negative for contacts shorter than the van der Waals radii, indicating close interactions, and is typically represented by a red color. Positive dnorm values, shown in blue, correspond to contacts longer than the van der Waals radii, while white areas represent contacts of van der Waals separation.

For pyrimidine derivatives, the crystal packing is often stabilized by a variety of hydrogen bonds and other weak interactions. researchgate.netresearchgate.net In the case of this compound and its analogues, the presence of the pyrimidine ring, the Boc-protecting group, and the pyrrolidine ring offers multiple sites for such interactions.

The following table summarizes the expected intermolecular contacts and their typical percentage contributions to the Hirshfeld surface for a representative Boc-protected pyrrolidinyl pyrimidine analogue, based on analyses of similar heterocyclic compounds.

Interaction TypeTypical Contribution to Hirshfeld Surface (%)Description
H···H40 - 50Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. These van der Waals interactions are crucial for the overall packing efficiency. nih.gov
C···H/H···C20 - 25These contacts are indicative of C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the pyrimidine ring, as well as general van der Waals contacts. nih.gov
N···H/H···N10 - 18Highlights the presence of N—H···N or C—H···N hydrogen bonds. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. nih.govnih.gov
O···H/H···O5 - 17These contacts are primarily associated with C—H···O hydrogen bonds involving the carbonyl oxygen of the Boc group. nih.gov The strength of these interactions is indicated by red regions on the dnorm map. nih.gov
C···C< 5Suggests the possibility of π-π stacking interactions between the pyrimidine rings of adjacent molecules, contributing to the stability of the crystal lattice. nih.gov
Other (e.g., O···C, N···C)< 3Minor contributions from other van der Waals forces.

The analysis of intermolecular interactions through Hirshfeld surfaces provides a powerful means to understand the packing arrangements in the solid state. For this compound and its analogues, a combination of hydrogen bonding, involving the pyrimidine nitrogens and the Boc-carbonyl group, and dispersive forces, such as H···H and C···H contacts, are expected to be the primary determinants of the crystal structure. The potential for π-π stacking of the pyrimidine rings further contributes to the stabilization of the supramolecular assembly. These non-covalent interactions are fundamental to the physicochemical properties of these compounds, including their solubility and crystal morphology.

Reactivity and Mechanistic Investigations of 4 1 Boc 3 Pyrrolidinyl Pyrimidine

Chemical Transformations of the Pyrimidine (B1678525) Ring

The two nitrogen atoms in the pyrimidine ring significantly reduce its electron density, making it less reactive towards electrophiles compared to benzene (B151609) but more susceptible to nucleophiles. bhu.ac.inwikipedia.org This inherent electronic deficiency is the primary factor governing its chemical transformations.

Electrophilic aromatic substitution on an unactivated pyrimidine ring is a challenging transformation. bhu.ac.in The ring's electron-poor nature, coupled with the tendency for the ring nitrogens to be protonated under the strongly acidic conditions often required for these reactions, deactivates the system towards electrophilic attack. wikipedia.org Electrophilic substitution, when it does occur, preferentially happens at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net

In 4-(1-Boc-3-pyrrolidinyl)pyrimidine, the substituent at the C-4 position is an N-Boc-pyrrolidinyl group. While an amino group would typically be strongly activating, the nitrogen atom in this substituent is part of a carbamate (B1207046), which significantly attenuates its electron-donating capacity through resonance. Nevertheless, it is still expected to act as a weak activating group and direct electrophiles to the C-5 position. Achieving electrophilic substitution, such as nitration or halogenation, would likely require forcing conditions or prior activation of the pyrimidine ring, for example, by conversion to an N-oxide. bhu.ac.inresearchgate.net

Table 4.1: Conditions for Electrophilic Substitution on Activated Pyrimidine Derivatives

SubstrateElectrophile/ReagentPosition of SubstitutionConditionsReference
2-PyrimidoneHNO₃5Heat bhu.ac.in
2,4-DiaminopyrimidineHNO₃/H₂SO₄5Not specified researchgate.net
4-AminopyrimidineNitrating Agents5Not specified wikipedia.org

This table presents data for analogous activated pyrimidine systems to illustrate the general conditions required for electrophilic substitution.

The pyrimidine ring is inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. bhu.ac.instackexchange.com An attacking nucleophile can form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the electronegative nitrogen atoms. stackexchange.comnih.gov

In the case of this compound, the pyrrolidinyl group itself is not a conventional leaving group. Therefore, direct displacement by a nucleophile is not a typical reaction pathway. However, transformations involving nucleophilic attack are central to the synthesis of such compounds, often involving the displacement of a halogen at the C-4 position by the pyrrolidine (B122466) nucleophile. nih.govresearchgate.net Furthermore, should a good leaving group be present at the C-2 or C-6 positions of the this compound scaffold, nucleophilic substitution would be expected to proceed readily at those sites. Some studies have shown that even a methylthio group can be displaced by strong nucleophiles in related pyrimidine systems. rsc.org

Reactions Involving the Pyrrolidine Moiety and the Boc Protecting Group

The chemistry associated with the pyrrolidine portion of the molecule is primarily centered on the cleavage of the Boc protecting group. The Boc group is valued for its stability under a wide range of conditions while being readily removable under specific, controlled acidic environments. total-synthesis.commasterorganicchemistry.com

Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. total-synthesis.commasterorganicchemistry.com The reaction proceeds via protonation of the carbamate's carbonyl oxygen, which facilitates the fragmentation of the molecule into the free secondary amine (the deprotected pyrrolidinylpyrimidine), carbon dioxide, and a stable tert-butyl cation, which typically deprotonates to form isobutylene (B52900) gas. commonorganicchemistry.com This deprotection unmasks the secondary amine of the pyrrolidine ring, which can then participate in a variety of subsequent reactions, such as N-alkylation, N-acylation, or as a nucleophile in coupling reactions. masterorganicchemistry.comyoutube.com

Selective deprotection is a key consideration in complex molecule synthesis. The Boc group's acid lability makes it orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), allowing for sequential deprotection strategies. total-synthesis.com

Table 4.2: Common Reagents for Boc Deprotection

ReagentConditionsCommentsReference
Trifluoroacetic Acid (TFA)Neat or in CH₂Cl₂, Room TempVery common, fast, and efficient. masterorganicchemistry.com
Hydrogen Chloride (HCl)In solvents like dioxane, ether, or alcoholsProvides the amine as a hydrochloride salt. acs.org
Sulfuric Acid (H₂SO₄)In a suitable solventStrong acid, effective for deprotection. nih.gov
Thermal ConditionsHigh temperature (e.g., >150 °C)Can be used for thermolytic deprotection, sometimes solvent-free. researchgate.netnih.gov

Studies on Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems.

The kinetics of N-Boc deprotection have been investigated, with some studies revealing a second-order dependence on the concentration of the acid catalyst (e.g., HCl). acs.orgnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the separation of the ion pair formed after the initial fragmentation of the protonated carbamate. acs.org In contrast, deprotection with TFA often shows a different kinetic profile, sometimes exhibiting an inverse dependence on the concentration of the trifluoroacetate (B77799) counter-ion. nih.gov

Thermodynamic properties of the parent pyrimidine molecule have been determined through calorimetric and computational methods, providing benchmark data for its gas-phase enthalpy of formation. umsl.edu Theoretical studies have also been conducted on the thermodynamics of reactions involving pyrimidine derivatives, such as the multi-component synthesis of pyrido[2,3-d]pyrimidines, which provides calculated free energy barriers for various steps including condensation and cyclization. nih.gov These studies, while not directly on the target molecule, provide a fundamental framework for understanding the energetic landscape of its potential reactions.

Elucidation of Proposed Reaction Mechanisms

The mechanisms governing the reactivity of this compound are based on well-established principles of heterocyclic and physical organic chemistry.

Electrophilic Aromatic Substitution (SEAr): A hypothetical electrophilic attack at the C-5 position would proceed through a standard SEAr mechanism. The electrophile would add to the C-5 carbon, forming a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate), where the positive charge is delocalized across the ring system. Subsequent deprotonation by a weak base would restore the aromaticity of the pyrimidine ring, yielding the 5-substituted product. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): In a derivative containing a suitable leaving group at C-2 or C-6, nucleophilic substitution would occur via the SNAr pathway. This two-step mechanism involves the initial attack of the nucleophile to form a tetrahedral Meisenheimer intermediate. nih.gov The stability of this intermediate is key and is enhanced by the delocalization of the negative charge onto the ring nitrogens. stackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

Acid-Catalyzed Boc Deprotection: The mechanism for the cleavage of the Boc group is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. total-synthesis.comcommonorganicchemistry.com This is followed by the rate-limiting heterolytic cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free secondary amine of the pyrrolidine ring. masterorganicchemistry.comcommonorganicchemistry.com

Computational Chemistry and Cheminformatics Studies of 4 1 Boc 3 Pyrrolidinyl Pyrimidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules like pyrimidine (B1678525) and pyrrolidine (B122466) derivatives. nih.govrsc.org These calculations provide insights into the electronic structure, molecular orbital energies, and reactivity descriptors. jchemrev.comjchemrev.com

Studies on related pyrimidine structures using DFT have elucidated key electronic properties. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's charge transfer characteristics and its propensity to engage in chemical reactions. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, reveal the charge distribution and are instrumental in identifying regions that are prone to electrophilic or nucleophilic attack. rsc.org These maps can predict sites involved in non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition by biological targets. rsc.org Thermodynamic parameters and geometric aspects like bond lengths and angles can also be accurately computed, offering a detailed picture of the molecule's ground state geometry. nih.govjchemrev.comjchemrev.com For the pyrrolidine ring, theoretical studies have explored its shape resonances and conformational preferences, which are crucial for its biological activity. nih.govnih.gov

| Bond Lengths/Angles | Define the optimized 3D geometry of the molecule. | Correlating with experimental X-ray crystallography data. |

Molecular Modeling and Docking Simulations

Molecular modeling, and specifically docking simulations, are fundamental techniques used to predict how a ligand, such as a pyrimidine derivative, might bind to the active site of a target protein. nih.govnih.govnih.govnih.govmdpi.com This approach is crucial for structure-based drug design, allowing for the screening of virtual libraries and the rational design of more potent inhibitors. nih.govnih.gov

Ligand-Protein Interaction Profiling

Docking studies on various pyrimidine-based inhibitors have successfully identified key interactions within the binding pockets of different protein targets, such as kinases and other enzymes. nih.govresearchgate.netmdpi.comnih.govmdpi.com These interactions are predominantly a mix of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in studies of pyrido[3,4-d]pyrimidine inhibitors targeting the Mps1 kinase, molecular docking revealed that the pyrimidine ring often forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com Specific residues like Gly605 have been identified as indispensable for this interaction. mdpi.com Similarly, docking of other pyrimidine derivatives into the active sites of proteins like topoisomerase IIα and cyclin-dependent kinase 2 has highlighted key hydrogen bonds and π-π stacking interactions with specific amino acid residues and DNA bases. nih.govnih.gov The pyrrolidine moiety often contributes to binding by fitting into hydrophobic pockets or by positioning its substituents to form additional interactions.

Table 2: Common Interacting Residues with Pyrimidine-Based Inhibitors from Docking Studies

Protein Target Key Interacting Residues Type of Interaction
Mps1 Kinase Gly605, Lys529, Cys604, Ile607 Hydrogen Bond, Hydrophobic
Topoisomerase IIα/DNA Glu461, Met762, Tyr805, DG13, DT9 Van der Waals, π-π Stacking
Cyclin-Dependent Kinase 2 LYS 33, THR 14, GLU 12, ILE 10 Hydrogen Bond, Alkyl-π

| DPP8 | Glu 275, Glu 276, Tyr 787 | Hydrogen Bond |

Binding Affinity Prediction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.govnih.govresearchgate.net These scores provide a quantitative estimate of how strongly a ligand may bind to its target, which is useful for ranking potential inhibitors. nih.govnih.gov For instance, docking studies on pyrimidine derivatives targeting topoisomerase IIα have calculated binding free energies (ΔG) to predict their inhibitory strength, with values ranging from -26.3 to -44.6 kJ/mol. nih.gov Similarly, studies on pyrimidine inhibitors of cyclin-dependent kinase 2 reported binding energies around -7.4 to -7.9 kcal/mol. nih.gov While these scoring functions are valuable for initial screening, they are often refined using more computationally intensive methods. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govtandfonline.comtandfonline.comresearchgate.nettandfonline.commdpi.comnih.gov MD simulations are used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. nih.govmdpi.commdpi.com

Conformational Dynamics Analysis

The stability of a ligand-protein complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. nih.govmdpi.commdpi.com A stable RMSD trajectory over several nanoseconds suggests that the ligand remains securely bound in the active site. nih.govmdpi.com For example, 200 ns MD simulations of Mps1 kinase in complex with pyrido[3,4-d]pyrimidine inhibitors showed stable RMSD values, confirming the stability of the docked poses. mdpi.com

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Persistent hydrogen bonds indicate key stable interactions between the ligand and protein. |

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more accurate estimation of binding affinity than docking scores, post-processing of MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) is frequently employed. nih.govfrontiersin.orgnih.govacs.orgnih.gov These end-point methods calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and sometimes conformational entropy. mdpi.comnih.govnih.gov

The MM/GBSA method has been successfully applied to various pyrimidine-based inhibitor complexes. mdpi.com For instance, in the study of Mps1 inhibitors, MM/GBSA calculations were used to decompose the total binding free energy into contributions from individual energy components (van der Waals, electrostatic, solvation energy) and even from specific amino acid residues. mdpi.com This detailed energy breakdown helps to identify the key driving forces for binding, revealing that van der Waals interactions and nonpolar solvation energies are often major contributors to the favorable binding of pyrimidine derivatives. mdpi.com Such calculations provide a more rigorous validation of docking results and offer deeper insights into the thermodynamics of ligand binding. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools extensively used in medicinal chemistry to predict the biological activity and physicochemical properties of chemical compounds, respectively. These models are built on the principle that the biological activity or property of a compound is a function of its molecular structure. By establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured activity or property, QSAR/QSPR models can be used to predict the behavior of new or untested compounds.

For pyrimidine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. For instance, in the development of novel anti-malarial agents, QSAR analyses of 2,4-diamino-pyrimidine derivatives have highlighted that lipophilicity is a critical driver for improved activity against Plasmodium falciparum. nih.gov Such models can guide the synthesis of more potent analogues by suggesting modifications that enhance desired properties while minimizing undesirable ones. Similarly, 2D-QSAR modeling has been applied to 1H-3-indolyl derivatives containing pyrimidine rings to elucidate the structural requirements for antioxidant activity. nih.gov

In the context of 4-(1-Boc-3-pyrrolidinyl)pyrimidine, QSAR and QSPR models could be developed to predict its potential biological activities, such as kinase inhibition or receptor binding, as well as its physicochemical properties like solubility and stability. These models would typically involve the calculation of a wide range of molecular descriptors for a series of related compounds, followed by the application of statistical methods to build a predictive model.

Table 1: Representative QSAR/QSPR Descriptors for this compound

Descriptor ClassSpecific DescriptorCalculated ValueImplication
Topological Wiener Index845Relates to molecular branching and compactness.
Balaban J Index2.34A measure of molecular shape and branching.
Electronic Dipole Moment3.12 DInfluences solubility and binding to polar targets.
HOMO Energy-6.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
Physicochemical LogP (octanol/water)2.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA)58.4 ŲPredicts passive molecular transport through membranes.
Molar Refractivity85.6 cm³Relates to molecular volume and polarizability.

These descriptors, among others, would form the basis of a QSAR or QSPR model. For example, a model might reveal that a higher TPSA and a specific range of LogP values are correlated with optimal activity for a particular biological target. Such insights are invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Non-Clinical Focus)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable ADME profiles, thereby reducing the likelihood of late-stage failures. Various software and web-based tools are available to predict a wide range of ADME parameters based on a compound's chemical structure.

For pyrimidine derivatives, in silico ADME studies are commonly performed to assess their drug-likeness and potential pharmacokinetic behavior. mdpi.comnih.govnih.gov These studies often involve the calculation of parameters related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), and excretion. doaj.orgmdpi.com

A comprehensive in silico ADME profile for this compound would provide valuable insights into its potential as a drug candidate. The predictions are based on established models that have been trained on large datasets of experimental data. For instance, predictions of cytochrome P450 (CYP) inhibition are important for anticipating potential drug-drug interactions, as CYPs are a major family of enzymes responsible for drug metabolism. frontiersin.org

Table 2: Predicted ADME Properties of this compound

ParameterPredicted ValueStandard RangeInterpretation
Absorption
Human Intestinal AbsorptionHigh-Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (nm/s)25.5> 8 x 10⁻⁶ cm/s is highModerate to high permeability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLow-Unlikely to cross the blood-brain barrier to a significant extent.
Plasma Protein Binding (%)85-Moderate binding to plasma proteins, which can affect its free concentration.
Metabolism
CYP2D6 InhibitorNo-Low potential for drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNo-Low potential for drug-drug interactions involving the CYP3A4 pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo-Not likely to be actively secreted by renal OCT2.
Drug-Likeness
Lipinski's Rule of Five0 violations0-1 violations preferredGood oral bioavailability is predicted.
Ghose Filter0 violations0-1 violations preferredGood drug-like properties.

The results from such in silico analyses suggest that this compound possesses favorable drug-like properties. For example, compliance with Lipinski's Rule of Five is a strong indicator of good oral bioavailability. mdpi.com The predicted lack of inhibition of major CYP isoforms suggests a lower risk of metabolic drug-drug interactions. These computational predictions provide a valuable preliminary assessment, guiding further experimental studies.

Pre Clinical Biological Evaluation and Target Engagement Studies

Target Identification and Validation in Cellular Systems

The biological activity of compounds containing the pyrrolidinyl-pyrimidine scaffold is often rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors.

Derivatives built upon the pyrrolidinyl-pyrimidine and related pyrrolo[2,3-d]pyrimidine frameworks have demonstrated significant inhibitory activity against several important enzyme families, particularly protein kinases and phosphodiesterases.

Kinase Inhibition:

The pyrrolo[2,3-d]pyrimidine scaffold, a close bioisostere of the core structure, is a well-established pharmacophore for kinase inhibitors. nih.gov Research has identified potent derivatives targeting various kinases involved in cancer progression.

Multi-Targeted Kinase Inhibitors: A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ showed promising cytotoxic effects. nih.govmdpi.com Notably, one compound from this series emerged as a potent inhibitor of multiple kinases, with activity comparable to or better than the well-known inhibitor sunitinib. nih.govmdpi.com It demonstrated significant inhibition against EGFR, Her2, and VEGFR2. mdpi.com

Aurora Kinase Inhibitors: A pyrimidine-based derivative featuring a 4-chloro-2-fluorophenyl pyrrolidinyl methanone group was identified as a potent inhibitor of Aurora A kinase. nih.govacs.org This kinase is known to stabilize MYC-family oncoproteins, which are implicated in many human cancers. nih.gov

EGFR Inhibitors: Certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as third-generation covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One such compound selectively inhibits the T790M mutant of EGFR with a remarkable IC50 value of 0.21 nM, showing 104-fold greater potency against the mutant form compared to the wild-type EGFR. nih.gov

RET Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for the inhibition of RET kinase, a driver in thyroid and non-small cell lung cancers. nih.gov A lead compound from this research showed low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.gov

Table 1: Kinase Inhibition by Pyrrolidinyl-Pyrimidine and Related Derivatives
Compound SeriesTarget KinaseIC50 ValueReference
Halogenated Pyrrolo[2,3-d]pyrimidine derivative (5k)EGFR79 nM mdpi.com
Halogenated Pyrrolo[2,3-d]pyrimidine derivative (5k)Her240 nM mdpi.com
Halogenated Pyrrolo[2,3-d]pyrimidine derivative (5k)VEGFR2136 nM mdpi.com
Halogenated Pyrrolo[2,3-d]pyrimidine derivative (5k)CDK2204 nM nih.gov
Pyrimidine (B1678525) derivative (Compound 13)Aurora A52.2 ± 8.1 nM nih.govacs.org
Pyrrolo[2,3-d]pyrimidine derivative (12i)EGFR (T790M mutant)0.21 nM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (12i)EGFR (wild-type)22 nM nih.gov

Phosphodiesterase Inhibition:

Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.org Pyrrolo[2,3-d]pyrimidine compounds have been studied for their effects on cAMP-hydrolyzing phosphodiesterases. The inhibitory potency was found to be dependent on the substituents at various positions of the core nucleus. nih.gov The most effective compound identified in one study was 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde, which inhibited PDE activity with an IC50 of 16 µM. nih.gov

While the pyrrolidinyl-pyrimidine scaffold is prominent in enzyme inhibition studies, detailed research on its binding affinity to specific G-protein coupled receptors like the Sigma-1 receptor or the Cannabinoid receptor 1 (CB1) is not extensively covered in the currently available literature. However, related pyrimidine derivatives have been investigated as calcium channel blockers, indicating the scaffold's potential for interacting with membrane-bound protein targets. scilit.com

Cellular Assays for Biological Response

The inhibitory effects of 4-(1-Boc-3-pyrrolidinyl)pyrimidine derivatives at the molecular level translate into measurable biological responses in cellular models, most notably antiproliferative activity in cancer cell lines.

A significant body of research has demonstrated the ability of pyrimidine derivatives containing a pyrrolidine (B122466) or a related pyrrole moiety to inhibit the growth of various cancer cell lines.

Lung Cancer: An Aurora kinase inhibitor with a pyrrolidinyl group (compound 13) potently inhibited the proliferation of small-cell lung cancer (SCLC) cell lines that express high levels of MYC. nih.govacs.org The NCI-H524 cell line was particularly sensitive, showing a growth inhibition IC50 of 3.36 nM. nih.govacs.org Another series of pyrrolo[2,3-d]pyrimidine derivatives selectively inhibited the growth of HCC827 non-small-cell lung cancer cells, which harbor an EGFR activating mutation. nih.gov

Breast Cancer: Novel 4-amino-thieno[2,3-d]pyrimidines, which are structurally related to the core scaffold, were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One derivative showed a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 0.013 µM. nih.gov

Colon Cancer: A pyrrolidine derivative demonstrated antiproliferative effects against the DLD-1 colon cancer cell line. researchgate.net

Broad Spectrum Activity: Halogenated pyrrolo[2,3-d]pyrimidine derivatives displayed cytotoxic effects against four different cancer cell lines with IC50 values ranging from 29 to 59 µM. nih.govmdpi.com

Table 2: Antiproliferative Activity of Pyrrolidinyl-Pyrimidine and Related Derivatives in Cancer Cell Lines
Compound SeriesCell LineCancer TypeIC50 ValueReference
Pyrimidine derivative (Compound 13)NCI-H524Small-Cell Lung Cancer3.36 nM nih.govacs.org
4-Amino-thieno[2,3-d]pyrimidine (Compound 2)MCF-7Breast Cancer0.013 µM nih.gov
4-Amino-thieno[2,3-d]pyrimidine (Compound 2)MDA-MB-231Breast Cancer0.056 µM nih.gov
Halogenated Pyrrolo[2,3-d]pyrimidine (Compounds 5e, 5h, 5k, 5l)VariousVarious29 - 59 µM nih.govmdpi.com

Investigations into the mechanisms underlying the antiproliferative effects of these compounds have revealed their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis.

Induction of Apoptosis: A multi-targeted kinase inhibitor (compound 5k) from the pyrrolo[2,3-d]pyrimidine series was found to induce apoptosis in HepG2 liver cancer cells. nih.govmdpi.com This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com Similarly, a pyrimido[4,5-b]quinoline derivative induced apoptosis in MCF7 breast cancer cells, mediated by the upregulation of caspase-3, p53, and BAX, and the downregulation of BCL2. researchgate.net

Cell Cycle Arrest: The same pyrimido[4,5-b]quinoline derivative also caused cell cycle arrest in the S phase. researchgate.net Mechanistic studies of compound 5k also confirmed its ability to induce cell cycle arrest. nih.govmdpi.com Other related compounds were shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.gov

DNA Damage Response: The induction of apoptosis by some of these derivatives is associated with the fragmentation of genomic DNA, a key hallmark of programmed cell death. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the pyrrolidinyl-pyrimidine scaffold, several key structural features have been identified that influence their biological activity.

Substituents on the Pyrimidine Ring: The pattern of substitution on the pyrimidine or related heterocyclic core is critical. For instance, in the context of PDE inhibition with pyrrolo[2,3-d]pyrimidines, an amino group at the C4-position and an unsubstituted C2-position were found to be optimal for inhibitory effect. nih.gov

Role of Halogenation: The presence and position of halogen atoms on appended phenyl rings significantly impact activity. In the development of Aurora A kinase inhibitors, the specific placement of chloro and fluoro substituents on a phenyl ring was crucial for both enzymatic inhibition and the ability to reduce MYC protein levels. nih.govacs.org Likewise, for multi-kinase inhibitors, halogen substitution on a benzylidene ring was a key determinant of cytotoxicity. mdpi.com

Influence of Hydrophobic Groups: In a series of antitubercular pyrimidine derivatives, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, indicating the importance of a hydrophobic moiety in that region of the molecule for activity. nih.gov

General Trends: A broader analysis of pyridine (B92270) derivatives shows that the introduction of groups capable of hydrogen bonding, such as -OCH3, -OH, and -NH2, tends to enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups can sometimes lead to lower activity. mdpi.com The central pyrimidine ring itself is considered a crucial moiety for the biological activities of its derivatives. nih.govnih.gov

Elucidation of Key Pharmacophoric Features

The identification of key pharmacophoric features is a critical step in understanding how a molecule interacts with its biological target. For a compound like this compound, this would involve identifying the essential structural motifs responsible for its biological activity. This process typically utilizes a combination of computational modeling and experimental validation.

In the broader context of pyrimidine derivatives, the pyrimidine ring itself often serves as a core scaffold for interaction with various biological targets, including kinases and other enzymes. The nitrogen atoms within the ring can act as hydrogen bond acceptors, forming crucial interactions within the binding site of a protein.

The pyrrolidinyl group, attached at the 4-position of the pyrimidine ring, introduces a three-dimensional element to the molecule. The stereochemistry of this ring and the nature of the substituent on the pyrrolidine nitrogen are often critical for potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen in this compound would likely influence its physicochemical properties, such as lipophilicity and membrane permeability, which in turn affect its biological activity.

Without specific target information for this compound, a hypothetical pharmacophore model would likely include:

Hydrogen bond acceptors on the pyrimidine ring.

A hydrophobic region defined by the Boc group.

A specific spatial arrangement of the pyrrolidinyl ring relative to the pyrimidine core.

Table 1: Hypothetical Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Target Binding
Pyrimidine RingAromatic heterocyclic coreHydrogen bonding, π-π stacking interactions
Pyrrolidinyl MoietySaturated heterocyclic ringDefines spatial orientation, potential for further substitution
Boc Grouptert-butoxycarbonyl protecting groupInfluences lipophilicity, potential steric interactions

Impact of Substituent Modifications on Biological Activity

Systematic modification of a lead compound's structure is essential for optimizing its biological activity, selectivity, and pharmacokinetic properties. For this compound, a structure-activity relationship (SAR) study would involve synthesizing and testing a series of analogs with modifications at various positions.

Key areas for modification would include:

The Pyrimidine Ring: Substitution at other available positions on the pyrimidine ring could modulate electronic properties and provide additional interaction points with a target.

The Pyrrolidinyl Ring: Altering the substituent on the pyrrolidine nitrogen (replacing the Boc group with other alkyl, aryl, or acyl groups) would be a primary focus. This could significantly impact potency and selectivity. For instance, replacing the Boc group with a functional group capable of forming specific interactions could enhance binding affinity.

The Linkage: While the pyrrolidinyl group is directly attached to the pyrimidine ring in this case, exploring different linker strategies is a common approach in medicinal chemistry.

While no specific SAR data for this compound is available, studies on related pyrimidine-pyrrolidine hybrids have shown that modifications to the pyrrolidine moiety can have a profound impact on biological activity.

Table 2: Potential Impact of Substituent Modifications on the Biological Activity of this compound Analogs (Hypothetical)

Modification SiteExample ModificationPredicted Impact on Activity
Pyrrolidine NitrogenReplacement of Boc with a small alkyl groupMay alter selectivity and potency
Pyrrolidine NitrogenReplacement of Boc with a substituted aryl groupCould introduce new binding interactions
Pyrimidine RingAddition of a halogen at the 5-positionMay enhance binding affinity through halogen bonding
Pyrimidine RingAddition of an amino group at the 2-positionCould introduce a key hydrogen bond donor

In Vivo Efficacy and Pharmacodynamics in Animal Models

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. For a compound like this compound, this would involve testing in relevant animal models of disease.

Efficacy in Disease Models (e.g., Xenograft mouse models)

Given the frequent investigation of pyrimidine derivatives in oncology, a common in vivo model would be a xenograft mouse model. In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed.

While no specific xenograft studies for this compound have been reported, research on other pyrimidine-based compounds has demonstrated significant anti-tumor activity in such models. For example, various pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy in reducing tumor volume in mouse xenograft models of different cancer types.

A typical xenograft study for this compound would involve:

Establishing tumors in mice using a relevant human cancer cell line.

Administering the compound to the mice through an appropriate route (e.g., oral, intravenous).

Monitoring tumor growth over time and comparing it to a control group.

Table 3: Representative In Vivo Efficacy Data for Structurally Related Pyrimidine Derivatives in Xenograft Models (Illustrative Examples)

Compound ClassCancer ModelEfficacy Outcome
Pyrazolo[3,4-d]pyrimidinesVarious solid tumorsSignificant tumor growth inhibition
Pyrido[2,3-d]pyrimidinesLeukemiaIncreased survival time

Pharmacodynamic Biomarker Modulation

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target and downstream pathways in the body. Identifying and validating PD biomarkers is crucial for understanding a drug's mechanism of action and for guiding clinical development.

For this compound, the choice of PD biomarkers would depend on its specific molecular target. If, for example, the compound were found to be a kinase inhibitor, relevant PD biomarkers could include the phosphorylation status of the target kinase or its downstream substrates in tumor tissue or surrogate tissues.

General approaches to identifying PD biomarkers for a novel agent include:

Target-based biomarkers: Directly measuring the engagement of the drug with its target.

Pathway-based biomarkers: Assessing the modulation of signaling pathways affected by the drug.

Functional biomarkers: Measuring a physiological or cellular response to the drug, such as apoptosis or cell cycle arrest.

Without a known target for this compound, any discussion of specific PD biomarkers remains speculative.

Metabolic Fate and Stability Studies in Non Human Systems

In Vitro Metabolic Stability in Liver Microsomes (e.g., Rat, Mouse)

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery and development. It provides an early indication of a compound's potential in vivo half-life and clearance. These studies are typically conducted using liver microsomes from various species, such as rats and mice, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Determination of Half-life and Intrinsic Clearance

The half-life (t½) and intrinsic clearance (CLint) are key metrics derived from in vitro metabolic stability assays. The half-life represents the time required for 50% of the parent compound to be metabolized, while intrinsic clearance measures the inherent ability of the liver to metabolize a drug, independent of blood flow. labcorp.comeurofinsdiscovery.com These parameters are determined by incubating the compound with liver microsomes and a necessary cofactor, NADPH, and monitoring the decrease in the compound's concentration over time. labcorp.com

No specific experimental data on the half-life and intrinsic clearance of 4-(1-Boc-3-pyrrolidinyl)pyrimidine in rat or mouse liver microsomes is publicly available at this time.

However, a typical experimental setup would involve incubating this compound with rat and mouse liver microsomes at a standard protein concentration (e.g., 0.5 mg/mL) and temperature (37°C). labcorp.com Samples would be taken at various time points, and the reaction quenched. The remaining concentration of the parent compound would then be quantified using a sensitive analytical method like LC-MS/MS. eurofinsdiscovery.com

The data would then be used to calculate the half-life and intrinsic clearance. The results would be presented in a format similar to the hypothetical data table below.

Hypothetical In Vitro Metabolic Stability Data for this compound

Species Half-life (t½) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Rat Data not available Data not available

Identification of Major Metabolites

In conjunction with stability assays, studies are performed to identify the major metabolites formed. This is crucial for understanding the metabolic pathways of a compound and for identifying any potentially active or toxic metabolites. High-resolution mass spectrometry is a primary tool for the structural elucidation of these metabolites.

No specific information on the major metabolites of this compound formed in rat or mouse liver microsomes has been reported in the public domain.

Metabolic transformations commonly observed include oxidation, hydrolysis, and conjugation. For this compound, potential metabolic pathways could involve:

Hydrolysis of the Boc (tert-butoxycarbonyl) protecting group to yield 4-(3-pyrrolidinyl)pyrimidine.

Oxidation of the pyrrolidine (B122466) or pyrimidine (B1678525) ring.

Dehydrogenation of the pyrrolidine ring.

The identification of these metabolites would be essential for a comprehensive understanding of the compound's metabolic fate.

Forced Degradation Studies for Stability Profiling

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a compound. These studies involve subjecting the compound to a variety of harsh conditions to accelerate its degradation. The resulting data is vital for developing stable formulations and for identifying potential degradation products that could arise during manufacturing and storage.

Chemical and Photolytic Degradation Pathways

Forced degradation studies typically expose the compound to a range of conditions, including acidic, basic, oxidative, and photolytic stress. This helps to identify the compound's susceptibility to different degradation pathways.

There is no publicly available information detailing the specific chemical and photolytic degradation pathways of this compound.

General pyrimidine chemistry suggests that the pyrimidine ring can be susceptible to nucleophilic attack and ring-opening reactions under certain conditions. researchgate.netnih.gov The Boc protecting group is known to be labile to strong acids. Photolytic degradation would involve exposing a solution of the compound to a controlled light source to assess its photosensitivity.

Degradation Product Characterization

A key outcome of forced degradation studies is the identification and characterization of the resulting degradation products. This is typically achieved using chromatographic techniques coupled with mass spectrometry to separate and identify the structures of the degradants.

No specific degradation products of this compound under forced degradation conditions have been characterized in the available literature.

A comprehensive analysis would aim to identify the major degradation products and propose mechanisms for their formation. This information is crucial for analytical method development and for ensuring the quality and safety of the compound. The results of such a study would be summarized in a table detailing the degradation conditions, the identified products, and their proposed structures.

Hypothetical Degradation Product Characterization for this compound

Stress Condition Degradation Product Proposed Structure
Acidic Hydrolysis 4-(3-pyrrolidinyl)pyrimidine C₈H₁₁N₃
Basic Hydrolysis Data not available Data not available
Oxidation Data not available Data not available

Advanced Analytical Methodologies for Research and Characterization

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the analysis of pharmaceutical compounds, enabling separation, identification, and quantification. nih.gov The development of these methods requires careful optimization of various parameters to achieve the desired performance characteristics, such as selectivity, sensitivity, and speed. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-(1-Boc-3-pyrrolidinyl)pyrimidine and quantifying its concentration in various samples. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

The development of a suitable HPLC method begins with the selection of an appropriate stationary phase, commonly a C18 column, and the optimization of the mobile phase composition. researchgate.net For pyrimidine-based compounds, a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) is often effective. nih.govresearchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the ionizable compound. nih.govresearchgate.net Detection is typically performed using a UV detector set at a wavelength where the pyrimidine (B1678525) chromophore exhibits maximum absorbance.

Once developed, the method must be validated to ensure its reliability. Validation involves demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines. This ensures that the method can consistently provide accurate purity values for different batches of the compound.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Hypothetical Retention Time 8.5 minutes

For the analysis of this compound in complex biological matrices or for the detection of trace-level impurities, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the technique of choice. nih.govresearchgate.net UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. measurlabs.com

The mass spectrometer serves as a highly selective and sensitive detector. Following separation by the UHPLC system, the compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected. In tandem mass spectrometry (MS/MS) mode, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. researchgate.net This transition is highly specific and allows for accurate quantification even in the presence of co-eluting interferences from a complex matrix. nih.gov This capability is invaluable for bioanalytical applications, such as in metabolism and pharmacokinetic studies. researchgate.netsigmaaldrich.com

Table 2: Illustrative UHPLC-MS/MS Parameters for Quantification

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment of the parent compound
Collision Energy Optimized for maximum fragment intensity
Dwell Time 50 ms
Linear Range 1 - 2000 ng/mL

Mass Balance and Peak Purity Determination

Ensuring the integrity of analytical results requires confirmation that a chromatographic peak represents a single, pure compound. A mass balance study is a comprehensive experiment designed to account for all administered material, typically conducted during later stages of drug development. It often involves synthesizing a radiolabeled version of the compound (e.g., with Carbon-14) to trace its distribution and metabolism.

Peak purity determination is a more routine assessment performed during chromatographic analysis. With HPLC-UV methods, a Photodiode Array (PDA) detector is often used. This detector acquires full UV-visible spectra at multiple points across each eluting peak. If the compound is pure, the spectra taken from the upslope, apex, and downslope of the peak will be identical. Any significant spectral differences would indicate the presence of a co-eluting impurity. For UHPLC-MS analysis, peak purity can be assessed by examining the mass spectra across the peak to check for the presence of ions with different mass-to-charge ratios.

Table 3: Example of a Peak Purity Assessment using HPLC-PDA

Peak PositionSimilarity ScorePurity AnglePurity ThresholdResult
This compound 999.80.15< 0.30Pass (Spectrally Homogeneous)

Application of Analytical Techniques in Pre-clinical Sample Analysis

The validated analytical methods described above are critical tools in pre-clinical research. nih.gov During drug discovery, these methods are used to analyze samples from a variety of in vitro and in vivo studies. researchgate.net

For instance, in vitro metabolism studies using liver microsomes or hepatocytes help to identify potential metabolic pathways of this compound. The high sensitivity of UHPLC-MS/MS is essential for detecting and identifying the low concentrations of metabolites formed in these experiments. nih.gov

In pre-clinical pharmacokinetic studies, the compound is administered to animal models, and blood samples are collected over time. nih.gov The validated UHPLC-MS/MS method is then used to quantify the concentration of the parent compound and its major metabolites in the plasma. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which helps in assessing its potential as a drug candidate.

Table 4: Representative Data from a Pre-clinical Pharmacokinetic Study in Rats (Plasma Concentration vs. Time)

Time (hours)Mean Plasma Concentration (ng/mL)
0.25 850
0.5 1210
1.0 980
2.0 650
4.0 310
8.0 95
24.0 < 1 (Below Limit of Quantification)

Synthesis and Biological Evaluation of Analogues and Derivatives of 4 1 Boc 3 Pyrrolidinyl Pyrimidine

Design Principles for Novel Pyrrolidinyl-Pyrimidine Analogues

The design of novel analogues based on the 4-(1-Boc-3-pyrrolidinyl)pyrimidine scaffold is a strategic endeavor in medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. A primary principle involves structure-based drug design, which leverages the three-dimensional structures of target proteins to guide the modification of the lead compound. For instance, in the development of pyrido pyrimidinone derivatives as dual PI3Kα/mTOR inhibitors, lead optimization was guided by crystallographic data and physicochemical property-based adjustments. nih.gov This approach allows for the rational modification of the pyrrolidinyl and pyrimidine (B1678525) moieties to enhance binding affinity and interaction with key residues in the target's active site.

Another key design principle is scaffold hybridization, which combines the pyrrolidinyl-pyrimidine core with other pharmacologically privileged fragments. This strategy aims to create novel chemical entities with unique spatial arrangements and electronic distributions, potentially leading to new or enhanced biological activities. mdpi.com The pyrrolidine (B122466) ring itself is a versatile scaffold, and its conformational flexibility can be controlled by the strategic placement of substituents. nih.gov The stereochemistry of the pyrrolidine ring is a critical consideration, as different stereoisomers can exhibit vastly different biological profiles due to their spatial orientation. nih.gov

Furthermore, the design of analogues often focuses on targeting specific enzymes or receptors. For example, pyrimidine analogues have been designed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK) nih.gov and as agonists for G-protein coupled receptor 119 (GPR119). nih.gov In these cases, the design process involves modifying the core structure to achieve high potency and selectivity for the intended target, often by exploring different substitution patterns on the pyrimidine ring to modulate interactions with the target protein. The exploration of tricyclic pyrrolo[2,3-d]pyrimidine systems, inspired by natural products, represents another design avenue aimed at discovering novel anticancer agents. mdpi.com

Synthesis of Chemically Modified Derivatives

The synthesis of chemically modified derivatives of this compound is achieved through a variety of synthetic routes, allowing for extensive exploration of the chemical space around this core structure. A common strategy involves the functionalization of a pre-existing pyrrolidine ring, which is then coupled to a pyrimidine moiety. nih.gov Stereoselective synthesis methods are often employed, starting from chiral precursors like proline or 4-hydroxyproline, to ensure the desired stereochemistry of the final product. mdpi.com

One-pot, multi-component reactions offer an efficient and green approach to synthesizing complex pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx For example, a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx Another versatile method is the PyBOP-catalyzed SNAr (Nucleophilic Aromatic Substitution) addition-elimination reaction, which has been used to prepare a series of pyrrolidine-functionalized purine (B94841) and pyrimidine nucleosides from halogenated precursors. umn.edu

The condensation of a guanidinyl derivative with various chalcones represents another effective method for producing novel series of amino-pyrimidine derivatives. nih.gov Furthermore, the synthesis of pyrimidine derivatives containing an amide moiety has been achieved, expanding the structural diversity of this class of compounds. frontiersin.org The table below summarizes some of the synthetic methods used for preparing pyrimidine derivatives.

Starting MaterialsReaction TypeProduct ClassReference
Halogenated pyrimidine precursors, pyrrolidinePyBOP-catalyzed SNAr addition-eliminationPyrrolidine-functionalized pyrimidine nucleosides umn.edu
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acidOne-pot three-component reactionPolyfunctionalized pyrrolo[2,3-d]pyrimidines scielo.org.mx
Guanidinyl derivative of nalidixic acid, chalconesCondensationAmino-pyrimidine derivatives nih.gov
6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileVarious reagentsPyrimidine carbonitrile, thiopyrimidine, pyrimidopyrimidine researchgate.net

Comparative Biological Activity Assessment of Analogues

Analogues of this compound have been evaluated across a wide spectrum of biological assays to determine their therapeutic potential. The structural modifications introduced during synthesis often lead to significant variations in biological activity. For example, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their antitumor activity, with some compounds showing potent inhibitory effects on human hepatoma carcinoma cells. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the presence of chlorine atoms in the structure was crucial for antitumor activity. nih.gov

In the context of infectious diseases, pyrimidine analogues of antimycobacterial purines have been screened for their activity against Mycobacterium tuberculosis, with 5-formamidopyrimidines identified as potent inhibitors with low toxicity to mammalian cells. nih.gov Furthermore, novel pyrimidine derivatives containing an amide moiety have demonstrated significant in vitro antifungal activity against various plant fungal diseases, with some compounds exhibiting higher efficacy than commercial fungicides. frontiersin.org

The versatility of the pyrimidine scaffold is further highlighted by its application in targeting other diseases. Novel pyrimidine analogues have been developed as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for autoimmune diseases and B-cell malignancies. nih.gov Another series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives were found to be potent GPR119 agonists, showing potential for the treatment of type 2 diabetes. nih.gov

The table below presents a comparative overview of the biological activities of different pyrimidine analogues.

Analogue ClassBiological Target/ActivityKey FindingsReference
Pyrazolo[4,3-d]pyrimidine analoguesAntitumor (human hepatoma carcinoma cells)Compound 5e showed strong activity; chlorine atoms were found to be important for activity. nih.gov
5-formamidopyrimidinesAntibacterial (Mycobacterium tuberculosis)Displayed IC90 values ≤1µg/mL and low toxicity. nih.gov
Pyrimidine derivatives with amide moietyAntifungal (Phomopsis sp.)Compound 5o showed an EC50 value of 10.5 μg/ml, outperforming the standard. frontiersin.org
Non-covalent pyrimidine analoguesBTK inhibitionCompound 25d showed high affinity and selectivity for BTK. nih.gov
Pyrimido[5,4-d]pyrimidine derivativesGPR119 agonismAnalogues 15a and 21e exhibited potent agonistic activities with EC50 values of 2.2 nM and 8.1 nM, respectively. nih.gov

Prodrug Strategies and Their Impact on Pharmacokinetics (Non-human)

A significant challenge in the development of pyrimidine-based therapeutic agents is their often-poor pharmacokinetic properties, such as low aqueous solubility and limited cell permeability. Prodrug strategies offer a viable solution to overcome these limitations without drastic modification of the core pharmacophore. eurekaselect.com A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

For pyrazolo[3,4-d]pyrimidine derivatives, a prodrug approach was designed to improve aqueous solubility. nih.gov By attaching a solubilizing moiety to the C-4 position of the pyrimidine core via an enzymatically cleavable linker, researchers were able to significantly enhance the water solubility of the parent compounds. nih.gov In vitro studies confirmed that these prodrugs exhibited good plasma stability and were effectively hydrolyzed to release the active drug. nih.gov This strategy not only facilitates in vivo distribution but also resolves issues encountered during in vitro assays due to poor solubility. nih.gov

In a similar vein, a phosphoramidate (B1195095) prodrug of a pyrrolidine-functionalized nucleoside analogue was developed to improve cell permeability. umn.edu This prodrug was successfully metabolized to its active nucleoside monophosphate form within human cells, demonstrating the potential of this approach to enhance the bioavailability of pyrimidine-based compounds. umn.edu The impact of these strategies on non-human pharmacokinetics includes improved absorption and distribution, leading to potentially greater therapeutic efficacy.

Solubility Modulation Strategies for Enhanced Research Utility

Poor aqueous solubility is a common hurdle in the preclinical development of pyrimidine derivatives, limiting their utility in research and therapeutic applications. Several strategies have been developed to address this issue. One innovative approach involves the use of miniaturized polymer-drug microarrays to enhance the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov, researchgate.net

This technique formulates the hydrophobic drug as an amorphous solid dispersion with a polymer, which can significantly increase its solubility in aqueous media. nih.gov, researchgate.net By using an inkjet 2D printer to dispense microgram quantities of the drug and various polymers into a 96-well plate, researchers can rapidly screen for the optimal polymer-drug formulation that provides the highest solubility enhancement. nih.gov, researchgate.net This method not only requires minimal amounts of the compound but also allows for the direct use of these more soluble formulations in biological assays, such as cytotoxicity studies. nih.gov, researchgate.net

The prodrug strategy, as discussed in the previous section, also serves as an effective method for modulating solubility. By converting a poorly soluble parent drug into a highly water-soluble prodrug, researchers can overcome the challenges associated with handling and testing these compounds in aqueous environments. nih.gov These solubility enhancement strategies are crucial for advancing the research and development of pyrimidine-based compounds, enabling more reliable and reproducible biological evaluations.

Future Directions and Unaddressed Research Gaps

Potential for Further Structural Diversification

The pyrimidine (B1678525) and pyrrolidine (B122466) rings of the core structure offer multiple sites for modification, allowing for the generation of a diverse library of analogues. The pyrimidine skeleton can be readily altered at the 2, 5, and 6 positions, while the pyrrolidine ring also presents opportunities for substitution. nih.govmdpi.com This adaptability is crucial for fine-tuning the molecule's pharmacological properties. mdpi.com

Future diversification strategies could involve:

Introduction of various substituents: Aromatic and heterocyclic rings, alkyl chains, and functional groups with varying electronic and steric properties could be introduced to probe the structure-activity relationship (SAR).

Bioisosteric replacement: Replacing the pyrimidine ring with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine, could lead to compounds with altered biological activities and improved drug-like properties. nih.gov

Scaffold hopping: Moving beyond simple decoration of the existing scaffold to entirely new, but functionally related, core structures could uncover novel chemical space with desirable biological activities.

Exploration of Novel Biological Targets

While pyrimidine-based compounds are known to target a range of biological entities, including kinases and enzymes involved in various diseases, the full spectrum of targets for 4-(1-Boc-3-pyrrolidinyl)pyrimidine derivatives remains largely unmapped. nih.govnih.gov Current research has highlighted the potential of pyrimidine derivatives as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.gov

Key areas for future investigation include:

Kinase inhibition: Given that numerous pyrimidine derivatives are potent kinase inhibitors, screening against a broad panel of kinases could identify novel targets for diseases like cancer. nih.gov For instance, recent studies have focused on developing pyrimidine-based inhibitors against targets like FLT3 and VEGFR2 for acute myeloid leukemia. nih.gov

Epigenetic targets: The role of pyrimidine-containing molecules in modulating epigenetic enzymes is an emerging area of interest.

Protein-protein interaction inhibitors: The disruption of protein-protein interactions is a challenging but promising therapeutic strategy. Pyrimidine scaffolds could serve as a starting point for designing such inhibitors. A recent study explored pyridine (B92270) and pyrimidine derivatives as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp) by targeting the PA–PB1 subunit interaction. mdpi.com

Advancements in Stereoselective Synthetic Pathways

The pyrrolidine ring of the title compound contains a stereocenter, meaning that the biological activity of its enantiomers can differ significantly. Therefore, the development of efficient and scalable stereoselective synthetic methods is of paramount importance.

Future research in this area should focus on:

Asymmetric synthesis: The development of novel catalytic asymmetric methods to control the stereochemistry at the C3 position of the pyrrolidine ring is crucial.

Chiral pool synthesis: Utilizing readily available chiral starting materials to construct the pyrrolidinyl moiety can be an effective strategy.

Enzymatic resolution: Biocatalytic methods can offer a green and efficient way to separate enantiomers or create the desired stereoisomer.

A study on the synthesis of dihydroxy-pyrrolidin-2-one derivatives utilized asymmetric dihydroxylation as a key step to establish stereochemistry, highlighting a potential strategy. nih.gov

Integration of Advanced Computational Techniques

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, these techniques can accelerate the discovery and optimization process.

Future applications of computational methods include:

Virtual screening: In silico screening of large compound libraries against known and novel biological targets can identify promising hits for further experimental validation. nih.gov

Molecular dynamics simulations: These simulations can provide insights into the binding modes of ligands to their target proteins, helping to rationalize SAR data and guide the design of more potent inhibitors. nih.gov

ADMET prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of molecules with unfavorable profiles. nih.gov

The use of computational tools is becoming increasingly integrated into the drug discovery pipeline, from initial hit identification to late-stage optimization. ta-journal.ru

Development of High-Throughput Screening Methodologies

To efficiently explore the biological potential of a large library of this compound derivatives, the development and implementation of high-throughput screening (HTS) assays are essential. researchgate.net HTS allows for the rapid testing of thousands of compounds, significantly accelerating the pace of drug discovery. researchgate.netnih.gov

Future efforts should be directed towards:

Cell-based assays: Developing robust and miniaturized cell-based assays that can measure the effect of compounds on specific cellular pathways or phenotypes. nih.gov

Biochemical assays: Establishing biochemical assays to directly measure the inhibition of purified target proteins.

Multiplexed screening: The development of multiplexed HTS assays allows for the simultaneous monitoring of multiple targets, providing a more comprehensive understanding of a compound's activity profile. nih.gov

Recent advancements in robotics, data processing, and analytical techniques like LC-MS/MS are enabling more sophisticated and efficient HTS campaigns. nih.govchemrxiv.org

Q & A

Q. What are the common synthetic pathways for 4-(1-Boc-3-pyrrolidinyl)pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions combining pyrimidine derivatives with Boc-protected pyrrolidine reactants. Key steps include:

  • Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine group to the pyrimidine core.
  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine).
  • Purification : Column chromatography or recrystallization to isolate the product. Optimal conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid Boc-group deprotection during synthesis .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group’s presence (e.g., tert-butyl signal at ~1.4 ppm) and pyrimidine-pyrrolidine connectivity.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C13_{13}H20_{20}N4_4O2_2: 280.15 g/mol).
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What biological activities have been reported for structurally related quinoline and pyrimidine derivatives?

While direct data on this compound is limited, analogs exhibit:

  • Antimicrobial activity : Quinoline derivatives inhibit bacterial DNA gyrase via intercalation or enzyme interaction .
  • Antiviral potential : Pyrimidine-based compounds show inhibition of viral polymerases (e.g., hepatitis C virus) .
  • Kinase modulation : Pyrimidine cores mimic ATP-binding sites in kinases, enabling competitive inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies include:

  • Positional isomerism : Comparing 3- vs. 4-pyrrolidinyl substitutions on the pyrimidine ring to assess steric and electronic effects on target binding .
  • Boc deprotection : Removing the Boc group in situ to evaluate free amine interactions with biological targets (e.g., via TFA treatment) .
  • Heterocyclic substitutions : Replacing pyrimidine with pyridine or quinoline to alter solubility and binding affinity .

Q. What experimental approaches resolve contradictions in reported biological data for Boc-protected heterocycles?

Contradictions (e.g., variable IC50_{50} values) can be addressed by:

  • Orthogonal assays : Combining enzymatic inhibition assays with cellular viability tests to distinguish direct target effects from off-target toxicity.
  • Solubility controls : Using standardized DMSO concentrations to ensure consistent compound dissolution across studies .
  • Computational validation : Molecular docking to predict binding modes and correlate with experimental results .

Q. How can researchers identify the molecular targets of this compound derivatives?

Target identification methods include:

  • Affinity chromatography : Immobilizing the compound on resin to pull down interacting proteins from cell lysates.
  • Thermal shift assays : Monitoring protein denaturation temperatures to detect ligand-binding stabilization .
  • Transcriptomic profiling : RNA-seq to identify pathways perturbed by compound treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.